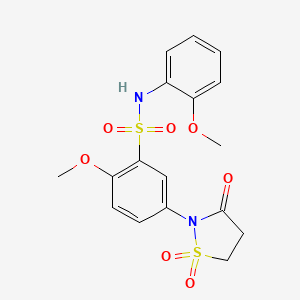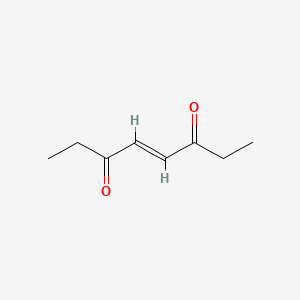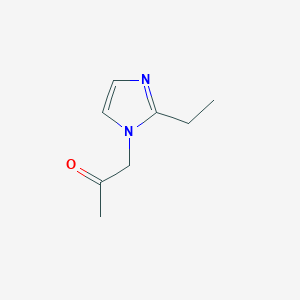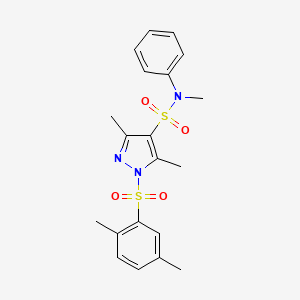
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile
説明
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1016493-10-9 . It has a molecular weight of 264.33 . The IUPAC name for this compound is 6-(4-phenyl-1-piperazinyl)nicotinonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 264.33 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.科学的研究の応用
Chemical Synthesis
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile and its derivatives are primarily utilized in the field of chemical synthesis. Mishriky and Moustafa (2013) detailed the synthesis of a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrating its preparation through nucleophilic substitution reactions (Mishriky & Moustafa, 2013). Such processes are fundamental in organic chemistry for constructing complex molecules.
Pharmacological Research
This compound derivatives have been explored for their potential pharmacological applications. For instance, Demirci and Demirbas (2019) synthesized novel Mannich bases from a compound structurally related to 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, assessing their anticancer activity against prostate cancer cell lines (Demirci & Demirbas, 2019). This highlights the compound's relevance in developing new therapeutic agents.
Antibacterial and Antimicrobial Activity
Some derivatives of this compound have been studied for their antibacterial and antimicrobial properties. For example, Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity (Rostamizadeh et al., 2013). These studies are crucial for identifying new compounds that can combat bacterial infections.
Structural Analysis and Molecular Docking
Structural characterization and molecular docking are another area of application. Karczmarzyk and Malinka (2008) conducted a study on isothiazolopyridines, structurally similar to this compound, for their analgesic properties, which included crystal and molecular structure determination (Karczmarzyk & Malinka, 2008). This kind of research is significant for understanding the molecular basis of the compound's activity.
作用機序
Target of Action
The primary target of 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile, also known as A1, is the C1s protease . This protease is a part of the complement component C1, which also includes the pattern recognition molecule C1q and the protease C1r . The C1s protease is enzymatically active and provides the catalytic basis for cleavage of the downstream classical pathway (CP) components, C4 and C2 .
Mode of Action
A1 acts as a selective, competitive inhibitor of C1s . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . Biochemical experiments demonstrated that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .
Biochemical Pathways
A1 affects the classical pathway (CP) of the complement system . The CP is a potent mechanism for initiating complement activity and is a driver of pathology in many complement-mediated diseases . A1 dose-dependently inhibits CP activation by heparin-induced immune complexes, CP-driven lysis of antibody-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .
Result of Action
The result of A1’s action is the inhibition of the classical complement pathway . By binding to and inhibiting the C1s protease, A1 prevents the cleavage of the downstream CP components, C4 and C2 . This inhibition can prevent the initiation of complement activity, which is a pathological driver in many complement-mediated diseases .
生化学分析
Biochemical Properties
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile interacts with the C1s substrate recognition site . It binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM .
Cellular Effects
The compound has been shown to dose-dependently inhibit the activation of the classical pathway (CP) of the complement system by heparin-induced immune complexes .
Molecular Mechanism
This compound competitively inhibits the activity of C1s with an inhibition constant (Ki) of approximately 5.8 μM . A 1.8 Å-resolution crystal structure has revealed the physical basis for C1s inhibition by this compound .
特性
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMFMFFNXWZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B3198587.png)

![1-{3-[(dimethylamino)sulfonyl]benzoyl}-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3198594.png)

![Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-](/img/structure/B3198610.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-fluoro-](/img/structure/B3198615.png)
![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)